- Cu-Catalyzed aerobic oxidative cleavage of C(sp3)-C(sp3) bond: Synthesis of α-ketoamides, Tetrahedron Letters, 2020, 61(47), 152555

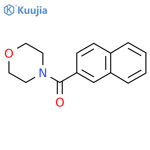

Cas no 1228377-92-1 (1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-)

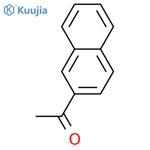

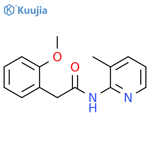

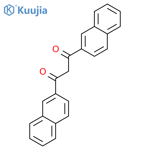

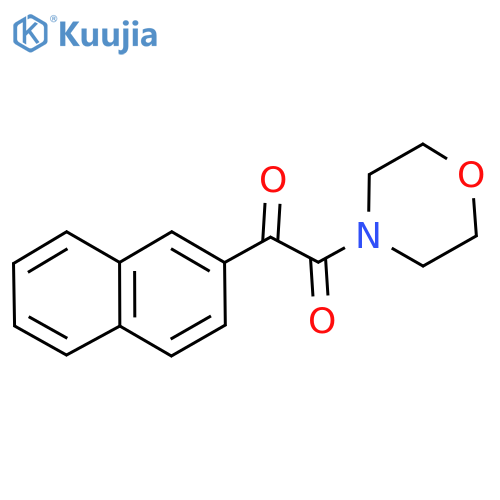

1228377-92-1 structure

Nombre del producto:1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-

Número CAS:1228377-92-1

MF:C16H15NO3

Megavatios:269.295204401016

CID:5599977

1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Propiedades químicas y físicas

Nombre e identificación

-

- 1-(4-Morpholinyl)-2-(2-naphthalenyl)-1,2-ethanedione

- 1-Morpholino-2-(naphthalen-2-yl)ethane-1,2-dione

- 1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-

-

- Renchi: 1S/C16H15NO3/c18-15(16(19)17-7-9-20-10-8-17)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2

- Clave inchi: MROADJBMULNWBV-UHFFFAOYSA-N

- Sonrisas: C1=CC2C=C(C=CC=2C=C1)C(C(=O)N1CCOCC1)=O

1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1R:O2, C:Cu(OAc)2, S:DMF, 6 h, 80°C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1R:t-BuOK, S:THF, 2 h, reflux; reflux → 0°C

1.2S:THF, 0°C → rt; 3 h, rt

2.1R:O2, C:Cu, C:C5H5N, S:Dioxane, 12 h, 70°C, 1 atm

1.2S:THF, 0°C → rt; 3 h, rt

2.1R:O2, C:Cu, C:C5H5N, S:Dioxane, 12 h, 70°C, 1 atm

Referencia

- Copper-Catalyzed Synthesis of α-Keto Amides from Sulfoxonium Ylides, Journal of Organic Chemistry, 2023, 88(13), 8268-8278

Synthetic Routes 3

Condiciones de reacción

1.1R:H2O2, C:KI, C:H2SO4, S:DMF, S:H2O, 3 min, 60°C

1.2R:H2O2, S:DMF, S:H2O, 2 h, 60°C

1.2R:H2O2, S:DMF, S:H2O, 2 h, 60°C

Referencia

- A two-step continuous synthesis of α-ketoamides and α-amino ketones from 2° benzylic alcohols using hydrogen peroxide as an economic and benign oxidant, RSC Advances, 2016, 6(30), 25167-25172

Synthetic Routes 4

Condiciones de reacción

1.1R:t-BuOOH, R:H2O, C:I2, C:C5H5N, 10 h, 80°C

1.2R:t-BuOOH, R:NaI, R:H2O, 6 h, rt

1.2R:t-BuOOH, R:NaI, R:H2O, 6 h, rt

Referencia

- One pot synthesis of α-ketoamides from ethylarenes and amines: a metal free difunctionalization strategy, Organic & Biomolecular Chemistry, 2016, 14(48), 11446-11453

Synthetic Routes 5

Condiciones de reacción

1.1R:4-DMAP, R:O2, C:Cu2O, S:Xylene, 24 h, 140°C, 101 kPa

Referencia

- Copper-catalyzed oxidative amidation of aryl ketone and its derivatives to form α-keto amides, Youji Huaxue, 2015, 35(9), 1917-1922

Synthetic Routes 6

Condiciones de reacción

1.1R:I2, R:O2, C:Dioxane, 16 h, 90°C; 90°C → rt

1.2R:Na2S2O3, S:H2O, rt

1.2R:Na2S2O3, S:H2O, rt

Referencia

- I2-promoted aerobic oxidative coupling of acetophenes with amines under metal-free conditions: facile access to α-ketoamides, RSC Advances, 2016, 6(2), 1503-1507

Synthetic Routes 7

Condiciones de reacción

1.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C

Referencia

- Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

Synthetic Routes 8

Condiciones de reacción

1.1R:O2, C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, 80°C

2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C

3.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C

2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C

3.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C

Referencia

- Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

Synthetic Routes 9

Condiciones de reacción

1.1R:AcOH, R:H2O, C:Cu(OAc)2, S:MeCN, rt

Referencia

- Cu(OAc)2 and acids promoted oxidative cleavage of α-aminocarbonyl compounds with amines: efficient and selective synthesis of 2-t-amino-2-imino-carbonyl and 2-amino-2-oxocarbonyl compds., Tetrahedron Letters, 2020, 61(22), 151913

Synthetic Routes 10

Condiciones de reacción

1.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt

2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C

3.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt

2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C

3.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt

Referencia

- From amides to urea derivatives or carbamates with chemospecific C-C bond cleavage at room temperature, Organic Chemistry Frontiers, 2022, 9(5), 1354-1363

Synthetic Routes 11

Condiciones de reacción

1.1R:4-DMAP, R:O2, C:CuSC.tbd.N, S:PhMe, 10 h, 70°C

Referencia

- Chemoselective C(α)-C(β) bond cleavage of saturated aryl ketones with amines leading to α-ketoamides: a copper-catalyzed aerobic oxidation process with air, Organic Chemistry Frontiers, 2017, 4(12), 2375-2379

Synthetic Routes 12

Condiciones de reacción

1.1R:(PhCO2)2, R:O2, C:Cu(OAc)2, S:DMSO, 15 h, 110°C

Referencia

- Copper-Catalyzed C-N Bond Formation via Oxidative Cross-Coupling of Amines with α-Aminocarbonyl Compounds, Advanced Synthesis & Catalysis, 2016, 358(15), 2385-2391

Synthetic Routes 13

Condiciones de reacción

1.1R:Cl(O=)CC(=O)Cl, C:DMF, S:CH2Cl2, > 1 h, rt; rt → 0°C

1.2R:Et3N, cooled; 1 h, rt

1.3R:H2O

1.2R:Et3N, cooled; 1 h, rt

1.3R:H2O

Referencia

- Copper-Catalyzed Synthesis of Azaspirocyclohexadienones from α-Azido-N-arylamides under an Oxygen Atmosphere, Journal of the American Chemical Society, 2010, 132(21), 7266-7267

Synthetic Routes 14

Condiciones de reacción

1.1R:p-MeC6H4SO2N3, R:MeNH2, S:H2O, S:EtOH, 25 min, rt

2.1R:O2, C:CuI, S:MeCN, 10 min, 20-25°C, 1 atm

2.2S:MeCN, 3 h, 20-25°C

2.1R:O2, C:CuI, S:MeCN, 10 min, 20-25°C, 1 atm

2.2S:MeCN, 3 h, 20-25°C

Referencia

- Copper-Catalyzed Oxidative Amidation for the Synthesis of α-Ketoamides from α-Diazoketones with Amines Using Oxygen as Oxidant, Asian Journal of Organic Chemistry, 2022, 11(8), e202200264

Synthetic Routes 15

Condiciones de reacción

1.1R:K2CO3, R:O2, C:CuBr, C:Me4-piperidoxyl, S:DMSO, 12 h, 70°C

Referencia

- Copper-TEMPO-catalyzed synthesis of α-ketoamides via tandem sp3C-H aerobic oxidation and amination of phenethyl alcohol derivatives, Organic & Biomolecular Chemistry, 2016, 14(36), 8570-8575

1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Raw materials

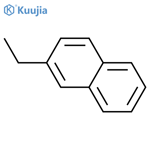

- 2-Ethylnaphthalene

- Tempo

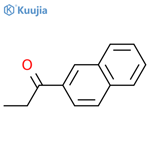

- 2'-Acetonaphthone

- 1-naphthalen-2-ylpropan-1-one

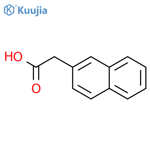

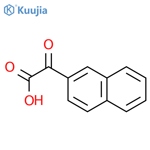

- 2-(naphthalen-2-yl)-2-oxoacetic acid

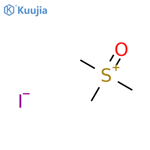

- Trimethylsulfoxonium iodide

- 2-Naphthylacetic acid

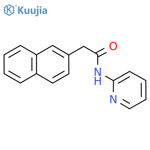

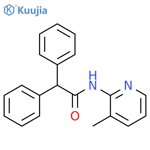

- 2-Naphthaleneacetamide, N-2-pyridinyl-

- 2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide

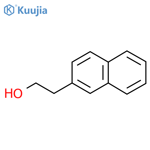

- 2-Naphthalene Ethanol

- 2-Naphthalenepropanoicacid, b-oxo-, ethyl ester

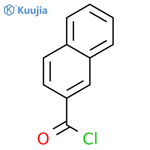

- 2-naphthoyl chloride

- N-(3-Methyl-2-pyridinyl)-α-phenylbenzeneacetamide

- 1-(Naphthalen-2-yl)ethanol

- 1,3-di(naphthalen-2-yl)propane-1,3-dione

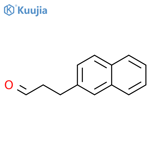

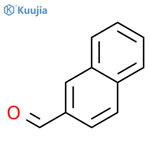

- 3-(naphthalen-2-yl)propanal

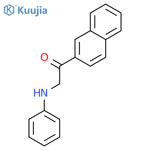

- Ethanone, 1-(2-naphthalenyl)-2-(phenylamino)-

1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Preparation Products

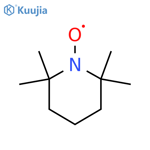

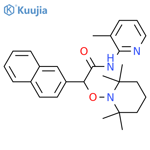

- N-(3-Methyl-2-pyridinyl)-α-[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]-2-naphthaleneacetamide (2761761-87-7)

- N-(3-Methyl-2-pyridinyl)-4-morpholinecarboxamide (349119-13-7)

- 1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- (1228377-92-1)

- Morpholin-4-yl(naphthalen-2-yl)methanone (26162-88-9)

- Naphthalene-2-carbaldehyde (66-99-9)

1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Literatura relevante

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

1228377-92-1 (1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-) Productos relacionados

- 176433-57-1(3-Pyridinecarboxaldehyde,2-chloro-5-phenyl-)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1421475-43-5(N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide)

- 926204-88-8(6-bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid)

- 2171992-35-9(1-ethyl-5-(2-fluoro-4-methoxyphenyl)-1,2,3,6-tetrahydropyridine)

- 1397002-90-2(4-methyl-2-(2-methylphenyl)formamidopentanoic acid)

- 79823-92-0(2-{(2-methylphenyl)methylamino}acetic Acid hydrochloride)

- 2649016-62-4(2-(1-isocyanatocyclopropyl)-4-methoxy-1-nitrobenzene)

- 2891598-34-6(2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile)

- 2171920-09-3(2,2-diethyl-3-(4-fluorophenyl)morpholine)

Proveedores recomendados

Shanghai Joy Biotech Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Handan Zechi Trading Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos

BIOOKE MICROELECTRONICS CO.,LTD

Miembros de la medalla de oro

Proveedor de China

Reactivos

Jincang Pharmaceutical (Shanghai) Co., LTD.

Miembros de la medalla de oro

Proveedor de China

Reactivos